(5-Fluoro-2-methylphenyl)hydrazine
Description
Role of Arylhydrazines as Versatile Synthetic Intermediates
Arylhydrazines are exceptionally valuable as intermediates in the synthesis of a multitude of biologically significant molecules. nih.gov They are fundamental building blocks for creating various heterocyclic compounds, including indoles, pyrazoles, indazoles, and quinazolines. nih.govresearchgate.net The Fischer indole (B1671886) synthesis, a classic and widely used method, famously employs arylhydrazines to construct the indole ring system, a core structure in many natural products and pharmaceuticals. researchgate.netekb.eg
Beyond their role in forming heterocyclic systems, arylhydrazines have gained considerable attention as arylating agents in oxidative cross-coupling reactions. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds. A significant advantage of using arylhydrazines in these transformations is that the by-products are typically nitrogen gas and water, positioning them as environmentally benign reagents. nih.gov Their ability to act as stable intermediates and participate in condensation and reductive reactions underscores their versatility and indispensability in the field. researchgate.net
Position of (5-Fluoro-2-methylphenyl)hydrazine within Advanced Organic Synthesis Paradigms
This compound is a prominent example of a substituted arylhydrazine that serves as a key component in advanced organic synthesis. The specific placement of the fluoro and methyl groups on the phenyl ring modifies the compound's reactivity and provides steric and electronic properties that chemists can exploit to achieve high regioselectivity in complex reactions. acs.org
This particular hydrazine (B178648) derivative is utilized in sophisticated synthetic sequences, including multi-component reactions, to build complex molecular frameworks. For instance, it is a precursor in the synthesis of specifically substituted pyrazole (B372694) derivatives and other heterocyclic systems that may have applications in medicinal chemistry. ekb.egnih.gov The presence of the fluorine atom is particularly noteworthy, as the introduction of fluorine into organic molecules can significantly alter their biological properties. nih.gov The compound's structure makes it an ideal starting material for creating diverse heterocyclic scaffolds through methods like the Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence, highlighting its role in modern, efficient synthetic strategies. nih.gov
Chemical and Physical Properties of this compound
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 2339-53-9 |
| Molecular Formula | C₇H₉FN₂ |
| Molecular Weight | 140.16 g/mol |
| MDL Number | MFCD09813199 |
Table generated from data in sources synblock.combldpharm.com.
Detailed Research Findings
Research demonstrates the utility of this compound in targeted synthetic applications. A key example is its use in the Fischer indole synthesis. This reaction involves the condensation of an arylhydrazine with an aldehyde or ketone, followed by acid-catalyzed rearrangement to form the indole ring. By using this compound, chemists can precisely install a fluorine atom at the 5-position and a methyl group at the 7-position of the resulting indole, a level of control that is crucial for synthesizing molecules with specific target properties.
Furthermore, derivatives of this compound are instrumental in creating novel heterocyclic systems. For example, it can be used to synthesize substituted benzoxazoles, which are scaffolds of interest in drug discovery. nih.gov In one synthetic pathway, a related compound, 3-chloro-4-fluorophenol, undergoes nitration and subsequent reactions to eventually incorporate a piperazine (B1678402) moiety, demonstrating how fluorinated phenyl derivatives are foundational to building complex, biologically relevant molecules. nih.gov The reactivity of the hydrazine group allows for its conversion into other functional groups or its incorporation into larger ring systems, making it a versatile handle for molecular elaboration.
Structure
3D Structure
Properties
IUPAC Name |
(5-fluoro-2-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKJTZLQRLTAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Substituted Arylhydrazines with Relevance to 5 Fluoro 2 Methylphenyl Hydrazine
Classical and Contemporary Approaches to Arylhydrazine Formation
The preparation of arylhydrazines has a long history, with several established methods that remain in use today. Alongside these classical techniques, contemporary methods have emerged, offering improved efficiency, scope, and milder reaction conditions.
Diazotization and Subsequent Reduction of Substituted Anilines
One of the most traditional and widely employed methods for synthesizing arylhydrazines involves a two-step sequence starting from the corresponding substituted aniline. nih.gov For the synthesis of (5-Fluoro-2-methylphenyl)hydrazine, the process would commence with 5-fluoro-2-methylaniline.
The first step is diazotization, a reaction where the primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from an alkali metal nitrite (B80452) (like sodium nitrite, NaNO₂) and a strong mineral acid (such as hydrochloric acid, HCl), at low temperatures (0–5 °C) to form a diazonium salt. google.comresearchgate.net The resulting (5-Fluoro-2-methylphenyl)diazonium salt is an explosive intermediate when isolated and is therefore typically used directly in the subsequent step. nih.gov
The second step is the reduction of the diazonium salt to the desired arylhydrazine. A variety of reducing agents can be employed for this transformation, with the choice often depending on the specific substituents on the aromatic ring and the desired yield and purity. google.comorientjchem.org
Common Reducing Agents for Diazonium Salts:
| Reducing Agent | Typical Conditions | Reference(s) |
| Tin(II) Chloride (SnCl₂) | Cold solution in concentrated HCl | nih.gov |
| Sodium Sulfite (B76179) (Na₂SO₃) | Aqueous solution, often with NaOH | google.com |
| Zinc (Zn) dust | Acidic or neutral medium | |
| Sulfur Dioxide (SO₂) | Gaseous SO₂ bubbled through the solution |
The tin(II) chloride reduction is a very common and effective method. The process involves adding a cold solution of the diazonium salt to a solution of tin(II) chloride in concentrated hydrochloric acid. The resulting hydrazine (B178648) is often precipitated as a hydrochloride salt, which can then be neutralized to afford the free base. Similarly, the sulfite method, first reported in 1875, provides a reliable route to arylhydrazines.
Nucleophilic Aromatic Substitution Reactions of Aryl Halides with Hydrazine
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway to arylhydrazines, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govwikipedia.org In this approach, an aryl halide is reacted directly with hydrazine (N₂H₄) or a protected form like hydrazine hydrate. nih.gov The reaction proceeds via an addition-elimination mechanism, where the nucleophilic hydrazine attacks the carbon atom bearing the leaving group (the halide), forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comdalalinstitute.com Subsequent expulsion of the halide ion restores aromaticity and yields the arylhydrazine.
For the synthesis of this compound, a suitable starting material would be a di-halogenated toluene (B28343) derivative, such as 1,4-difluoro-2-methylbenzene or 4-chloro-1-fluoro-2-methylbenzene. The success of the SNAr reaction is highly dependent on two factors:
Leaving Group Ability: The leaving group's ability to depart influences the reaction rate (I > Br > Cl > F).
Ring Activation: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, and halogens) positioned ortho or para to the leaving group is crucial for stabilizing the Meisenheimer intermediate and accelerating the reaction. wikipedia.orgmasterorganicchemistry.com
The fluorine substituent in the target molecule is an electron-withdrawing group, which helps to activate the ring towards nucleophilic attack. However, this method can be limited by the availability of appropriately substituted aryl halides and may suffer from side reactions, such as the formation of diarylhydrazines. nih.govwikipedia.org
Transition Metal-Catalyzed Cross-Coupling Methods for Arylhydrazine Synthesis
Modern organic synthesis has been revolutionized by transition metal-catalyzed cross-coupling reactions, and the formation of arylhydrazines is no exception. nih.gov These methods provide a powerful and general route for C–N bond formation by coupling an aryl halide or pseudohalide with hydrazine. nih.gov Palladium and copper are the most commonly used metals for this transformation. nih.govresearchgate.net
A notable example is the palladium-catalyzed coupling of (hetero)aryl chlorides and bromides with hydrazine. nih.gov These reactions often employ a palladium precursor and a specialized phosphine (B1218219) ligand, such as the Josiphos ligand CyPF-tBu, in the presence of a base like potassium hydroxide (B78521) (KOH). nih.gov This approach is highly efficient, allowing for very low catalyst loadings (down to 100 ppm) and demonstrating broad substrate scope and high selectivity for the desired mono-arylated hydrazine product. nih.gov
Copper-catalyzed systems, often referred to as Ullmann-type couplings, also provide an efficient means of synthesizing arylhydrazines. An efficient protocol utilizes copper iodide (CuI) as the catalyst for the cross-coupling of aryl halides (both iodides and bromides) with aqueous hydrazine in a green solvent like polyethylene (B3416737) glycol (PEG-400). researchgate.net This method is applicable to both electron-rich and electron-deficient aryl halides. researchgate.net
Examples of Catalyst Systems for Arylhydrazine Synthesis:
| Catalyst System | Aryl Partner | Conditions | Key Features | Reference(s) |
| Pd-Josiphos | Aryl chlorides, bromides | KOH base, low catalyst loading (ppm) | High turnover, high selectivity for mono-arylation | nih.gov |
| CuI / PEG-400 | Aryl iodides, bromides | Aqueous hydrazine, no additional ligand | Environmentally benign, good to excellent yields | researchgate.net |
| Ni(II) / UV light | Aryl halides | Benzophenone (B1666685) hydrazone, UV irradiation | Forms N-N bond with benzophenone hydrazone | researchgate.net |
These transition-metal catalyzed methods represent a significant advancement over classical routes, often providing higher yields, greater functional group tolerance, and milder reaction conditions. nih.govnih.gov
Electrophilic N-Amination Strategies in Arylhydrazine Preparation
Electrophilic amination represents an "umpolung" or reverse-polarity approach to C–N bond formation. nih.gov Instead of a nucleophilic nitrogen source reacting with an electrophilic carbon, this strategy involves the reaction of a nucleophilic carbon source (a carbanion or organometallic reagent) with an electrophilic nitrogen source. wikipedia.org
To synthesize this compound via this route, one would first prepare an organometallic derivative of 5-fluoro-2-methylbenzene, such as an organolithium or Grignard reagent. This nucleophilic aryl species would then be treated with an electrophilic aminating agent. wikipedia.org Various reagents have been developed for this purpose, including:
Oxaziridines : These three-membered heterocyclic compounds can transfer a protected amino group to a nucleophile. wikipedia.orgunc.edu
Hydroxylamine Derivatives : Reagents like O-acyl or O-sulfonylhydroxylamines are effective electrophilic nitrogen sources. nih.govwikipedia.org
Azodicarboxylates : These can react with organometallic reagents to form hydrazide derivatives, which can then be converted to the desired hydrazine.
While powerful for creating sterically hindered amines, electrophilic amination is a less common general strategy for the preparation of simple arylhydrazines compared to diazotization or cross-coupling methods. wikipedia.orgorganic-chemistry.org However, it remains a valuable tool in specific synthetic contexts.
Emerging Synthetic Strategies for Arylhydrazines
The field of organic synthesis is constantly evolving, with a focus on developing more efficient and sustainable methods. Strategies involving direct C-H bond functionalization are at the forefront of this research.
Palladium-Catalyzed Direct Functionalization and Ortho-Arylation Approaches
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for creating C-C and C-heteroatom bonds directly from ubiquitous C-H bonds, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net While the direct C-H amination of an arene to form a hydrazine is a challenging transformation, significant progress has been made in related reactions where arylhydrazines act as key directing groups or coupling partners.
For instance, palladium catalysis can achieve the ortho-C-H arylation of azoarenes using arylhydrazines as the aryl source. researchgate.netsci-hub.se In these reactions, the azo group directs the palladium catalyst to activate a nearby C-H bond, which then couples with the arylhydrazine. Similarly, hydrazinyl groups themselves can serve as bidentate directing groups to facilitate the ortho-C-H arylation of the ring to which they are attached. nih.gov
These methods highlight the synthetic utility of the arylhydrazine moiety and are part of an emerging area of chemistry. While these specific examples describe the functionalization of or with arylhydrazines rather than their direct synthesis via C-H activation, they drive the development of new synthetic routes to access diverse arylhydrazine structures. nih.govresearchgate.net The development of a direct, palladium-catalyzed C-H amination of 5-fluoro-2-methyltoluene with an electrophilic hydrazine equivalent remains a future goal of synthetic chemistry.
Denitrogenative Cross-Coupling Methodologies
Denitrogenative cross-coupling reactions have become a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions utilize arylhydrazines as coupling partners, which, upon reaction, release dinitrogen gas. This process is particularly relevant for the synthesis of complex substituted biaryls and other arylated compounds.
Palladium-catalyzed reactions have been at the forefront of these developments. A notable approach involves the palladium-catalyzed denitrogenative cross-coupling of aryl halides with arylhydrazines. niist.res.in This methodology allows for the synthesis of a wide array of functionalized symmetrical and unsymmetrical biaryls under mild conditions. niist.res.in A significant advantage of some of these methods is the use of a greener catalytic system, which may be free of expensive ligands and external oxidants, sometimes employing air as the green oxidant. niist.res.in
The general scheme for a palladium-catalyzed denitrogenative cross-coupling of an arylhydrazine with an aryl halide can be represented as follows:
Ar-NHNH₂ + Ar'-X → Ar-Ar' + N₂ + HX (where Ar and Ar' are aryl groups and X is a halide)
Research in this area has demonstrated the utility of these reactions with a broad range of substrates. For instance, various electronically diverse arylhydrazines and commercially available aryl halides have been successfully coupled in good to excellent yields. researchgate.net The development of robust catalytic systems, such as those employing palladium nanoparticles (Pd NPs) immobilized on a cellulose-based dip catalyst, has shown excellent reactivity and selectivity. niist.res.in
While direct synthesis of this compound via a denitrogenative coupling to introduce the hydrazine moiety is less common, the principles of these reactions are highly relevant for its subsequent use in building more complex molecules. For example, this compound can serve as the arylhydrazine component in denitrogenative cross-coupling reactions to synthesize various substituted biaryl compounds.
The table below summarizes representative examples of palladium-catalyzed denitrogenative cross-coupling reactions, highlighting the versatility of this methodology.
| Arylhydrazine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Phenylhydrazine (B124118) | Iodobenzene | Pd(OAc)₂ / PPh₃ | Biphenyl | researchgate.net |
| 4-Methoxyphenylhydrazine | 4-Bromotoluene | Pd-NPs on Cellulose | 4-Methoxy-4'-methylbiphenyl | niist.res.in |
| 4-Chlorophenylhydrazine | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ | 4-Chloro-4'-nitrobiphenyl | researchgate.net |
| Naphthylhydrazine | Bromobenzene | Pd(dba)₂ / Xantphos | Phenylnaphthalene | researchgate.net |
These examples underscore the broad applicability of denitrogenative cross-coupling reactions for creating C-C bonds, a strategy that can be extended to utilize fluorinated arylhydrazines like this compound for the synthesis of complex fluorinated biaryl structures.
Commercial Availability and Custom Synthesis Modalities of this compound
The accessibility of this compound is a key factor for its application in research and development. This compound is available through commercial suppliers, and for specific needs, custom synthesis services can be engaged.
This compound is offered by several chemical suppliers, often as the hydrochloride salt, which typically enhances its stability. The purity of the commercially available compound is generally high, ensuring its suitability for most synthetic applications.
Below is a table summarizing the availability of this compound from various suppliers.
| Supplier | Product Name | CAS Number | Purity | Form |
| BLD Pharm | This compound | 2339-53-9 | ≥97% | Not specified |
| Synblock | This compound | 2339-53-9 | NLT 98% | Not specified |
| CymitQuimica | (2-Fluoro-5-Methylphenyl)hydrazine, HCl | 388080-67-9 | 95% | Solid |
For requirements that are not met by off-the-shelf products, such as the need for higher purity, different salt forms, or bulk quantities, custom synthesis is a viable option. Several companies specialize in the custom synthesis of complex organic molecules, including fluorinated compounds. These companies possess the expertise and infrastructure to perform multi-step syntheses and can often provide detailed analytical data to confirm the identity and purity of the final product.
The table below lists companies that offer custom synthesis services with expertise relevant to the synthesis of fluorinated arylhydrazines.
| Company | Specialization | Relevant Expertise |
| Biosynth | Custom synthesis and manufacturing | Expertise in challenging multi-step synthesis and fluorination chemistry. rsc.org |
| Aceschem | Custom synthesis of fine chemicals and intermediates | Focus on designing and synthesizing fluorinated compounds and intermediates. rsc.org |
| Richman Chemical | Custom chemical synthesis | Capabilities in complex multi-step organic synthesis. rsc.org |
| Arborpharm | Custom synthesis services for the pharmaceutical sector | Experience in organic synthesis chemistry and production of active pharmaceutical ingredients. rsc.org |
These custom synthesis providers can work from a customer's specified synthetic route or develop a novel one. They typically offer services ranging from small-scale laboratory synthesis (milligrams to kilograms) to larger-scale manufacturing, ensuring a reliable supply chain for research and commercial purposes.
Reactivity and Transformations of 5 Fluoro 2 Methylphenyl Hydrazine in Heterocyclic Synthesis
Applications in Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of indole derivatives. byjus.comyoutube.com The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org (5-Fluoro-2-methylphenyl)hydrazine serves as a key starting material for the synthesis of fluorinated and methylated indoles, which are structural motifs found in many biologically active compounds and pharmaceuticals.
The initial step of the Fischer indole synthesis is the condensation reaction between the arylhydrazine, in this case, this compound, and a carbonyl compound (an aldehyde or ketone). wikipedia.orgyoutube.com This acid-catalyzed reaction eliminates a molecule of water to form a (5-fluoro-2-methylphenyl)hydrazone intermediate. youtube.com
This phenylhydrazone is in equilibrium with its tautomer, an ene-hydrazine. wikipedia.orgnih.gov The tautomerization is a crucial step as it sets the stage for the subsequent key bond-forming event. The equilibrium between the hydrazone and the more reactive ene-hydrazine is influenced by the reaction conditions and the nature of the substrates. nih.gov For the reaction to proceed, the ene-hydrazine intermediate must be formed.
Following protonation of the ene-hydrazine, the reaction proceeds through the characteristic and irreversible nih.govnih.gov-sigmatropic rearrangement. byjus.comnih.gov This step is the heart of the Fischer indole synthesis, where a new carbon-carbon bond is formed between the C2 of the enamine and the ortho-carbon of the aryl ring, while the weak nitrogen-nitrogen bond is cleaved. byjus.comnih.gov This concerted pericyclic reaction leads to the formation of a di-imine intermediate. wikipedia.org
The di-imine intermediate then undergoes tautomerization to regain aromaticity in the six-membered ring, resulting in an amino-imine. youtube.com The subsequent step involves an intramolecular cyclization, where the nucleophilic amino group attacks the imine carbon to form a five-membered aminoindoline ring. byjus.com The final stage of the mechanism is the elimination of a molecule of ammonia (B1221849), driven by the formation of the stable, aromatic indole ring system. wikipedia.orgnih.gov
The choice of acid catalyst is critical in the Fischer indole synthesis and can significantly impact reaction rates and selectivity. nih.govrsc.org A wide range of both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, and AlCl₃) have been successfully employed. wikipedia.orgnih.gov
The acidity of the medium can influence several aspects of the reaction. byjus.comthermofisher.com For instance, in reactions with unsymmetrical ketones, the acid strength can affect the regioselectivity of the initial enamine formation, thereby dictating the final substitution pattern of the indole product. youtube.com Stronger acids tend to favor the formation of the less-substituted (kinetic) enamine, while weaker acids may allow for equilibration to the more-substituted (thermodynamic) enamine. youtube.com Furthermore, the reaction temperature and solvent also play crucial roles, with higher temperatures often required to drive the reaction to completion. organic-chemistry.org The product ratio can be highly sensitive to the specific acid and the quantity used. rsc.org
The use of this compound in the Fischer indole synthesis allows for the direct incorporation of both a fluorine atom and a methyl group into the indole core. These substituents can significantly influence the electronic properties and biological activity of the resulting molecules.
The reaction of a meta-substituted phenylhydrazine (B124118), such as this compound, with a carbonyl compound can potentially yield two regioisomeric indoles. The cyclization can occur at either the C4 or C6 position of the final indole product. The outcome is governed by a combination of steric and electronic effects of the substituents on the phenylhydrazine ring. youtube.comrsc.org
In the case of this compound, the substituents are a methyl group (ortho to the hydrazine) and a fluoro group (meta to the hydrazine). The methyl group at the C2 position is electron-donating and sterically hinders cyclization at the adjacent C6 position of the hydrazine (B178648). The fluoro group at the C5 position is electron-withdrawing via its inductive effect.
When reacting with an unsymmetrical ketone, there are two layers of regioselectivity to consider:
Ene-hydrazine formation: The ketone can form two different ene-hydrazines. The ratio of these intermediates is influenced by the acid catalyst and reaction conditions. Strong acids typically favor the formation of the kinetic enolate from the less substituted α-carbon of the ketone. youtube.com
Cyclization direction: The ene-hydrazine then undergoes the nih.govnih.gov-sigmatropic rearrangement. For a meta-substituted phenylhydrazine, this can lead to two different indole products. Generally, electron-donating groups on the phenyl ring accelerate the reaction, while electron-withdrawing groups hinder it. youtube.com The regioselectivity of the cyclization is a balance between the electronic activation/deactivation and steric hindrance provided by the ring substituents. byjus.comrsc.org
For this compound, the ortho-methyl group provides significant steric hindrance, which would strongly disfavor cyclization at the C6 position of the hydrazine. Therefore, cyclization is expected to occur preferentially at the C4 position, leading to the formation of 4-fluoro-7-methylindole derivatives. The electronic influence of the meta-fluoro group is less decisive in directing the cyclization compared to the steric effect of the ortho-methyl group.
The table below illustrates the expected major products from the Fischer indole synthesis using this compound and various unsymmetrical ketones, based on established regioselectivity principles.
| This compound + Unsymmetrical Ketone | Predicted Major Indole Product | Rationale for Regioselectivity |
|---|---|---|
| Methyl ethyl ketone | 4-Fluoro-2,3,7-trimethylindole | Formation of the more substituted (thermodynamic) ene-hydrazine is favored, followed by cyclization at the sterically less hindered position of the aryl ring. |
| Acetophenone | 4-Fluoro-7-methyl-2-phenylindole | Enolization occurs exclusively towards the methyl group. Cyclization proceeds at the sterically accessible C4 position. |
| 2-Pentanone | 4-Fluoro-7-methyl-2-propylindole | Under kinetic control (strong acid), enolization is favored at the less substituted methyl group, leading to the 2-substituted indole. Cyclization occurs at C4 due to steric hindrance from the 2-methyl group on the hydrazine. |
Synthesis of Substituted Indole Derivatives with this compound
Development of Enantioselective Variants Employing Chiral Catalyst Systems
The Fischer indole synthesis, a venerable method for indole formation, has been advanced through the development of catalytic, enantioselective variants. These methods are crucial for accessing chiral indole structures, which are prevalent in numerous biologically active natural products and pharmaceuticals. slideshare.net While specific examples detailing the use of this compound in published enantioselective Fischer indole syntheses are not widespread, the principles established with other substituted phenylhydrazines are directly applicable.
A prominent strategy involves the use of chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), as catalysts. slideshare.net These catalysts have proven effective in promoting the enantioselective indolization of hydrazones. thermofisher.com The mechanism relies on the formation of a chiral environment around the key intermediates, guiding the cyclization to favor one enantiomer. For instance, CPAs bearing bulky substituents have been successfully employed in the asymmetric Fischer indolization of N-acylhydrazones, leading to the synthesis of chiral indolines.
The general approach involves the in situ formation of a hydrazone from this compound and a suitable ketone or aldehyde, followed by cyclization in the presence of a chiral phosphoric acid. The catalyst's chiral pocket influences the wikipedia.orgwikipedia.org-sigmatropic rearrangement of the intermediate enehydrazine, which is the stereochemistry-determining step. The presence of the fluoro and methyl substituents on the phenylhydrazine ring can influence the electronic and steric properties of the intermediates, potentially affecting the efficiency and stereoselectivity of the reaction.
| Catalyst Type | Key Features | Potential Application with this compound |
| Chiral Phosphoric Acids (CPAs) | Highly tunable steric and electronic properties. Forms a well-defined chiral pocket. | Can induce high enantioselectivity in the cyclization of the corresponding hydrazone, leading to chiral 4-fluoro-7-methylindoles. |
| Chiral Lewis Acids | Coordination to the nitrogen or oxygen atoms of the intermediates. | Could be employed to catalyze the enantioselective formation of the C-N bond during cyclization. |
Palladium-Catalyzed Strategies and Buchwald Modifications in Indole Synthesis
Modern advancements in organometallic chemistry have introduced powerful palladium-catalyzed methods for indole synthesis, offering milder conditions and broader substrate scope compared to the classical Fischer indole synthesis. A significant development is the Buchwald-Hartwig amination, which has been adapted for indole synthesis. wikipedia.orgnih.gov This strategy typically involves the palladium-catalyzed cross-coupling of an aryl halide with a hydrazine or a pre-formed hydrazone. wikipedia.org
In the context of this compound, a plausible Buchwald-type approach would involve its coupling with a suitable enolate precursor or a vinyl halide. A more direct adaptation of the Fischer indole synthesis, known as the Buchwald modification, involves the palladium-catalyzed reaction of an aryl bromide with a hydrazone. wikipedia.org This method supports the intermediacy of hydrazones in the classical Fischer synthesis and expands its utility. wikipedia.orgnih.gov
The general sequence would involve the initial formation of a hydrazone from a ketone or aldehyde. This hydrazone can then be coupled with an aryl halide in a palladium-catalyzed reaction to form the indole. While direct literature examples with this compound are scarce, the versatility of the Buchwald-Hartwig amination suggests its applicability. Nickel-catalyzed versions of the Buchwald-Hartwig amination have also been developed and could potentially be applied.
| Strategy | Description | Relevance to this compound |
| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation between an aryl halide and an amine (or hydrazine derivative). nih.gov | This compound can act as the nucleophile in coupling with a suitable cyclic ketone enolate or vinyl halide to form the indole ring. |
| Buchwald Modification of Fischer Synthesis | Palladium-catalyzed reaction of an aryl bromide with a hydrazone. wikipedia.org | A hydrazone derived from a ketone/aldehyde can be coupled with an aryl bromide in the presence of a palladium catalyst. This is less direct for synthesizing indoles from this compound itself. |
| Intramolecular Buchwald–Hartwig N-arylation | Cyclization of a molecule containing both a hydrazine and an aryl halide moiety. rsc.org | A substrate containing the this compound unit and a tethered aryl halide could undergo intramolecular cyclization to form a complex indole derivative. |
Directed Synthesis of Specific Indole Architectures (e.g., 4-Fluoro-7-methyl-1H-indole-2-carboxylic acid)
The Fischer indole synthesis remains a powerful tool for the directed synthesis of specific indole architectures. byjus.com The synthesis of 4-fluoro-7-methyl-1H-indole-2-carboxylic acid can be envisioned through the classical Fischer indole synthesis by reacting this compound with pyruvic acid or an ester thereof, such as ethyl pyruvate. thermofisher.commdpi.comdiva-portal.orgsemanticscholar.org
The reaction proceeds via the initial condensation of this compound with the ketone of the pyruvic acid derivative to form a hydrazone. Under acidic conditions, this hydrazone undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring. The presence of the methyl group at the 2-position of the phenylhydrazine directs the cyclization to form the 7-methylindole. The fluorine atom at the 5-position will be located at the 4-position of the final indole product. The carboxylic acid or ester group at the 2-position of the indole originates from the pyruvic acid derivative. Subsequent hydrolysis of the ester, if used, would yield the desired carboxylic acid.
Proposed Synthesis of 4-Fluoro-7-methyl-1H-indole-2-carboxylic acid:
| Step | Reactants | Key Transformation | Expected Product |
| 1. Hydrazone Formation | This compound, Ethyl pyruvate | Condensation | Ethyl 2-((5-fluoro-2-methylphenyl)hydrazono)propanoate |
| 2. Fischer Indolization | Ethyl 2-((5-fluoro-2-methylphenyl)hydrazono)propanoate, Acid catalyst (e.g., H₂SO₄, PPA) | wikipedia.orgwikipedia.org-Sigmatropic rearrangement, Cyclization, Aromatization | Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate |
| 3. Hydrolysis | Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate, Base (e.g., NaOH) followed by acidification | Saponification | 4-Fluoro-7-methyl-1H-indole-2-carboxylic acid |
Pyrazole (B372694) Synthesis via this compound
This compound is also a valuable building block for the synthesis of pyrazoles, a class of five-membered nitrogen-containing heterocycles with a wide range of biological activities.
Knorr Pyrazole Synthesis and Related Cyclocondensation Reactions
The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazoles. slideshare.netjk-sci.com It involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. slideshare.netjk-sci.com
The reaction of this compound with various 1,3-dicarbonyl compounds, such as β-ketoesters (e.g., ethyl acetoacetate) and β-diketones (e.g., acetylacetone), provides a direct route to substituted pyrazoles. nih.govresearchgate.netgrowingscience.com The reaction is typically carried out in a suitable solvent, often with acid or base catalysis.
The nature of the 1,3-dicarbonyl compound determines the substitution pattern at positions 3 and 5 of the resulting pyrazole ring. For example, the reaction with ethyl acetoacetate (B1235776) would lead to a pyrazolone (B3327878), while the reaction with acetylacetone (B45752) would yield a dimethyl-substituted pyrazole. The substituents on the phenyl ring of the hydrazine, in this case, a fluorine atom and a methyl group, will be located at the N-1 position of the pyrazole ring.
| 1,3-Dicarbonyl Compound | General Structure | Resulting Pyrazole Derivative from this compound |
| Ethyl acetoacetate | CH₃COCH₂COOEt | 1-(5-Fluoro-2-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one |
| Acetylacetone | CH₃COCH₂COCH₃ | 1-(5-Fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole |
| Dibenzoylmethane | PhCOCH₂COPh | 1-(5-Fluoro-2-methylphenyl)-3,5-diphenyl-1H-pyrazole |
A key aspect of the Knorr pyrazole synthesis, when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the regioselectivity of the cyclization. The reaction can potentially yield two different regioisomeric pyrazoles. The regiochemical outcome is influenced by several factors, including the reaction conditions (pH, solvent) and the electronic and steric nature of the substituents on both reactants. organic-chemistry.orgconicet.gov.ar
In the case of this compound, the nucleophilicity of the two nitrogen atoms is different. The nitrogen atom attached to the phenyl ring (Nα) is less nucleophilic due to the electron-withdrawing effect of the aromatic ring, while the terminal nitrogen atom (Nβ) is more nucleophilic.
The reaction mechanism generally involves the initial attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by cyclization involving the other nitrogen and carbonyl group, and subsequent dehydration.
With an unsymmetrical β-ketoester like ethyl acetoacetate, the more electrophilic ketone carbonyl is generally attacked first by the more nucleophilic Nβ of the hydrazine. Subsequent intramolecular condensation leads to the formation of a single major regioisomer. The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in some pyrazole syntheses. conicet.gov.ar The electron-withdrawing fluorine and electron-donating methyl group on the phenyl ring of this compound can further modulate the nucleophilicity of the nitrogen atoms and influence the reaction pathway.
Factors Influencing Regioselectivity in Knorr Pyrazole Synthesis:
| Factor | Influence on Regioselectivity |
| pH | Can alter the protonation state of the hydrazine and the enolization of the dicarbonyl compound, thereby affecting which nucleophile-electrophile interaction is favored. |
| Solvent | Can influence the tautomeric equilibrium of the dicarbonyl compound and the solvation of the intermediates, impacting the reaction pathway. conicet.gov.ar |
| Substituents on Hydrazine | Electronic effects (electron-donating or -withdrawing) on the phenyl ring alter the relative nucleophilicity of the two nitrogen atoms. |
| Substituents on 1,3-Dicarbonyl | Steric and electronic differences between the two carbonyl groups direct the initial attack of the hydrazine. |
Impact of Substituent Electronic and Steric Effects on Pyrazole Regioisomer Distribution
The synthesis of pyrazoles via the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, such as this compound, can theoretically yield two different regioisomers. The distribution of these isomers is not random but is dictated by the electronic properties and steric bulk of the substituents on both reacting partners. nih.gov
The electronic effect of the substituents on the arylhydrazine ring influences the nucleophilicity of the two nitrogen atoms—the α-nitrogen (Nα), which is directly attached to the aryl ring, and the terminal β-nitrogen (Nβ). The 2-methyl group on the phenyl ring is an electron-donating group (EDG), which increases the electron density on the ring and, by extension, on the adjacent Nα atom. Conversely, the 5-fluoro atom is an electron-withdrawing group (EWG) due to its high electronegativity, which decreases electron density on the ring. The net electronic effect on the nucleophilicity of Nα is a balance of these opposing influences.
Steric hindrance plays a crucial role, particularly from the ortho-substituent. The 2-methyl group on this compound sterically encumbers the Nα nitrogen. In the condensation reaction with a 1,3-dicarbonyl compound, the initial attack typically occurs via the less sterically hindered and more basic Nβ nitrogen. Following this initial attack, cyclization proceeds. The regiochemical outcome often depends on which carbonyl group of the dicarbonyl compound is attacked first and the subsequent cyclization and dehydration steps. For instance, in the reaction of phenylhydrazine with 2-(trifluoromethyl)-1,3-diketone, the reaction exclusively yields the isomer resulting from the initial attack of the sterically smaller and more nucleophilic NH2 group. nih.gov
The choice of solvent can also dramatically influence regioselectivity. Reactions in polar protic solvents like ethanol (B145695) often give mixtures of regioisomers. conicet.gov.arorganic-chemistry.org However, using aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), can significantly enhance the regioselectivity, favoring one isomer over the other. organic-chemistry.org Furthermore, the use of fluorinated alcohols as solvents has been shown to increase regioselectivity in pyrazole formation. conicet.gov.ar
Table 1: Influence of Substituent Effects on Pyrazole Regioselectivity
| Arylhydrazine Substituent | Electronic Effect | Steric Effect | Favored Nucleophilic Center for Initial Attack | General Regiochemical Outcome |
|---|---|---|---|---|
| 2-Methyl | Electron-donating (Inductive) | High (ortho position) | β-Nitrogen | Steric hindrance at Nα directs reaction to Nβ. |
| 5-Fluoro | Electron-withdrawing (Inductive) | Low (meta position) | β-Nitrogen | Electronic withdrawal reduces Nα nucleophilicity. |
| This compound | Combined inductive effects | High (ortho-methyl) | β-Nitrogen | Steric hindrance from the methyl group is the dominant factor, directing the reaction towards the terminal β-nitrogen. |
Multicomponent Approaches to Pyrazoles Involving Arylhydrazines
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, represent a highly efficient strategy for building molecular complexity. mdpi.com Arylhydrazines, including this compound, are key building blocks in MCRs for synthesizing substituted pyrazoles and fused pyrazole systems like pyrano[2,3-c]pyrazoles. beilstein-journals.orgnih.gov
A common MCR strategy involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), a β-dicarbonyl compound (e.g., ethyl acetoacetate), and an arylhydrazine. nih.govresearchgate.net The reaction cascade typically begins with the formation of a pyrazolone from the hydrazine and the β-dicarbonyl compound, while a Knoevenagel condensation occurs between the aldehyde and malononitrile. beilstein-journals.org These intermediates then undergo a Michael addition and subsequent cyclization to furnish the final pyranopyrazole product. beilstein-journals.orgmdpi.com The use of this compound in such a sequence would lead to the corresponding N-aryl substituted pyrazole derivative, embedding the specific fluoro-methylphenyl moiety into the final heterocyclic structure.
These MCRs offer significant advantages, including operational simplicity, reduced waste, and the ability to rapidly generate libraries of complex molecules from simple, readily available starting materials. mdpi.comrsc.org Catalysts, ranging from simple bases like piperidine (B6355638) to various nanocatalysts, are often employed to facilitate these transformations under mild conditions, sometimes even in green solvents like water or ethanol. nih.govmdpi.com
Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis
| Reaction Components | Heterocyclic Product | Key Steps | Reference |
|---|---|---|---|
| Aldehyde, Malononitrile, Hydrazine, β-Ketoester | Pyrano[2,3-c]pyrazole | Knoevenagel condensation, Michael addition, Cyclization | beilstein-journals.orgmdpi.com |
| Aldehyde, Ketone, Hydrazine | 1,3,5-Trisubstituted Pyrazole | Formation of pyrazoline, followed by oxidative aromatization | rsc.org |
| Malononitrile, Aldehyde, Hydrazine | 1,5-Diaminopyrazole | Knoevenagel condensation, Michael addition, Cyclization | beilstein-journals.org |
Domino Synthesis of Spiropyrazoline Oxindoles through Condensation Reactions
Domino reactions, also known as cascade reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. mdpi.com This approach is particularly powerful for the construction of complex molecular architectures like spirocyclic compounds. The synthesis of spiropyrazoline oxindoles can be achieved through a domino condensation reaction involving an arylhydrazine, such as this compound, and an isatin (B1672199) derivative (1H-indole-2,3-dione).
The reaction sequence is initiated by the condensation of the arylhydrazine with the C3-keto group of the isatin to form a hydrazone intermediate. This is followed by a subsequent intramolecular cyclization. For instance, in a related synthesis, spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives are formed in a four-component reaction involving isatin, malononitrile, an alcohol, and a pyrazolone (pre-formed from a hydrazine). researchgate.net A more direct domino approach for spiropyrazoline oxindoles would involve the reaction of an isatin-derived substrate with a hydrazine and another component that facilitates the formation of the pyrazoline ring in a single pot. The development of such organocatalytic domino reactions allows for the stereoselective synthesis of complex spiro-oxindole systems. nih.gov
Reactivity with Reactive Intermediates: Benzyne (B1209423) Trapping Reactions
Nucleophilic Addition of Arylhydrazines to In Situ Generated Benzynes
Benzyne (C₆H₄) is a highly reactive and electrophilic intermediate derived from a benzene (B151609) ring by the removal of two adjacent substituents. semanticscholar.org Its high reactivity stems from the strain of the formal triple bond within the aromatic ring. makingmolecules.comucalgary.ca Benzynes are typically generated in situ, for example, by the thermal cycloisomerization of multi-yne precursors (hexadehydro-Diels–Alder reaction) or by base-induced elimination from a halobenzene. semanticscholar.orgnih.gov
Arylhydrazines are effective trapping agents for these fleeting intermediates. nih.govresearchgate.netumn.edu As ambident nucleophiles, arylhydrazines can react with the electrophilic benzyne through a nucleophilic addition mechanism. makingmolecules.comnih.gov The reaction of this compound with a benzyne generated in situ would involve the attack of one of the hydrazine's nitrogen atoms on one of the carbons of the benzyne's triple bond. This addition forms a transient zwitterionic or carbanionic intermediate, which is then protonated to yield a 1,1- or 1,2-diarylhydrazine product, often referred to as the "hydrazo" adduct. ucalgary.canih.gov
Analysis of Site-Selectivity: Competition Between Alpha- and Beta-Nitrogen Attack
Arylhydrazines (Ar-NαH-NβH₂) possess two nucleophilic nitrogen atoms, leading to a competition between Nα and Nβ attack on the benzyne intermediate. nih.govumn.edu The outcome of this competition, or site-selectivity, is influenced by both electronic and steric factors of the arylhydrazine.
Nβ Attack: The terminal β-nitrogen is generally more basic and less sterically hindered, often making it the more kinetically favored site of attack. This leads to the formation of a 1,2-diarylhydrazine (Ar-NH-NH-Ar').
Nα Attack: The α-nitrogen, being directly attached to the aryl ring, is less basic and, in the case of ortho-substituted arylhydrazines like this compound, significantly more sterically hindered. Attack at this site yields a 1,1-diarylhydrazine (Ar-N(Ar')-NH₂).
Studies have shown that for many simple arylhydrazines, products arising from both Nα and Nβ attack are observed. nih.govresearchgate.net For example, with phenylhydrazine itself, competitive addition occurs at both nitrogen atoms. nih.gov However, the presence of strong electron-withdrawing groups on the phenylhydrazine, such as a para-nitro group, can render the Nα so electron-deficient that the reaction occurs exclusively at the Nβ position. researchgate.net For this compound, the steric bulk of the 2-methyl group would be expected to strongly disfavor attack at the Nα position, likely leading to a high selectivity for the Nβ attack product.
Table 3: Site-Selectivity in Benzyne Trapping by Substituted Phenylhydrazines
| Phenylhydrazine Substituent | Primary Attack Site | Resulting Hydrazo Product | Influencing Factors | Reference |
|---|---|---|---|---|
| Unsubstituted | Competitive Nα and Nβ | Mixture of 1,1- and 1,2-diarylhydrazine | Baseline reactivity | nih.gov |
| p-Nitro (EWG) | Exclusively Nβ | 1,2-(p-Nitrophenyl)arylhydrazine | Strong deactivation of Nα by EWG | researchgate.net |
| o-Methyl (EDG) | Predominantly Nβ | 1,2-(o-Methylphenyl)arylhydrazine | Steric hindrance at Nα | nih.gov |
| (5-Fluoro-2-methylphenyl) | Predicted: Predominantly Nβ | 1,2-(5-Fluoro-2-methylphenyl)arylhydrazine | Dominant steric hindrance from ortho-methyl group | nih.gov |
Subsequent Transformations: Oxidation of Hydrazo Products to Azoarenes
The hydrazo products resulting from the benzyne trapping reaction, particularly the 1,2-diarylhydrazines formed from Nβ attack, are susceptible to oxidation. nih.govresearchgate.net This oxidation step converts the hydrazine linkage (-NH-NH-) into an azo group (-N=N-), yielding structurally complex and unsymmetrical azoarenes (Ar-N=N-Ar'). nih.govacs.org
This oxidation can sometimes occur in situ simply upon exposure to atmospheric oxygen during workup and handling. nih.govresearchgate.net In other cases, a dedicated oxidizing agent, such as manganese dioxide (MnO₂), is added to ensure complete and efficient conversion to the azoarene. nih.gov This two-step sequence—benzyne trapping followed by oxidation—provides a powerful and modular route to unsymmetrical azoarenes, which are valuable compounds in materials science and as molecular photoswitches. nih.gov The reaction of this compound with benzyne, followed by oxidation, would thus be expected to produce (5-Fluoro-2-methylphenyl)azobenzene and its derivatives.
General Cross-Coupling Reactions Involving Arylhydrazine Derivatives
Arylhydrazines have emerged as valuable and environmentally friendly arylating agents in the realm of organic synthesis. nih.govchemrevlett.com Their ability to act as electrophilic counterparts in cross-coupling reactions has drawn considerable attention, offering an alternative to traditional organic halides and triflates. chemrevlett.com These reactions often proceed via the cleavage of the carbon-nitrogen (C-N) bond, releasing nitrogen gas and water as the primary byproducts, which contributes to their appeal as "green" reagents. nih.govchemrevlett.com The versatility of arylhydrazines allows for their participation in a wide array of coupling reactions, including well-established methods like Suzuki, Hiyama, and Sonogashira couplings, as well as direct arylations. chemrevlett.com
Arylhydrazines as Electrophilic Components in Carbon-Carbon Bond-Forming Reactions
The utility of arylhydrazines as electrophiles extends to the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis. These reactions provide a powerful means to construct complex molecular architectures from readily available starting materials.
One of the most prominent examples is the palladium-catalyzed Suzuki cross-coupling reaction. Research has demonstrated the successful coupling of arylhydrazines with arylboronic acids to afford biaryl compounds. nih.gov These reactions are typically conducted in the presence of a palladium catalyst and a base, and notably, can often be performed under aerobic conditions without the need for rigorous exclusion of air and moisture. nih.gov The scope of this reaction is broad, accommodating a variety of substituted arylhydrazines and arylboronic acids, leading to moderate to good yields of the desired biaryl products. nih.gov
Beyond Suzuki couplings, arylhydrazines have been employed in other palladium-catalyzed C-C bond-forming reactions. For instance, the coupling of arylhydrazines with olefins has been reported, proceeding through the cleavage of the unactivated C-N bond. chemrevlett.com This method allows for the formation of an aryl-palladium complex in situ, which then readily participates in the C-C bond formation with the olefin. chemrevlett.com The reaction conditions for such transformations are generally mild.
A photocatalytic system has also been developed for the C(sp²)–C(sp²) cross-coupling of aromatic hydrazines with quinoxalines. nih.gov This metal-free approach relies on the generation of a benzene radical from the arylhydrazine through oxidative cleavage, which then couples with the quinoxaline. nih.gov The reaction demonstrates good functional group tolerance, with electron-donating substituents on the arylhydrazine generally leading to better yields. nih.gov
While specific studies detailing the use of this compound in these particular C-C cross-coupling reactions are not extensively documented in the reviewed literature, the general tolerance of these methods for substituted arylhydrazines suggests its potential as a viable substrate. The electronic and steric properties conferred by the fluoro and methyl groups on the aromatic ring would likely influence its reactivity and the efficiency of the coupling process.
Table 1: Examples of Palladium-Catalyzed C-C Cross-Coupling Reactions of Arylhydrazines
| Arylhydrazine Substrate | Coupling Partner | Catalyst/Reagents | Product | Yield (%) | Reference |
| Phenylhydrazine | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Biphenyl | 85 | nih.gov |
| 4-Methoxyphenylhydrazine | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 4-Methoxybiphenyl | 82 | nih.gov |
| 4-Chlorophenylhydrazine | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 4-Chlorobiphenyl | 75 | nih.gov |
| Phenylhydrazine | Styrene | Pd(OAc)₂, dppf, Ag₂CO₃ | Stilbene | 78 | chemrevlett.com |
This table presents a selection of examples and is not exhaustive.
Exploration of Carbon-Heteroatom Cross-Coupling Methodologies
The electrophilic nature of arylhydrazines also extends to the formation of carbon-heteroatom bonds, providing access to a diverse range of functionalized molecules. These reactions are of significant interest due to the prevalence of such bonds in pharmaceuticals, agrochemicals, and materials science.
The chalcogenation of arylhydrazines via C-N bond cleavage has been established as a facile route to unsymmetrical aryl chalcogenides. chemrevlett.comchemrevlett.com This includes the formation of C-S, C-Se, and C-Te bonds. These transformations can be achieved using various catalytic systems, including transition-metal-free conditions. For example, the reaction of arylhydrazines with thiols or disulfides in the presence of an oxidant can lead to the formation of aryl thioethers. chemrevlett.com Similarly, reactions with selenium and tellurium sources can yield the corresponding aryl selenoethers and telluroethers. chemrevlett.com Research has shown that a wide range of functional groups on the arylhydrazine, including electron-withdrawing and electron-donating substituents, are well-tolerated in these reactions. chemrevlett.com
Furthermore, the C-N borylation of arylhydrazine hydrochlorides with bis(pinacolato)diboron (B136004) has been achieved under both photochemical and electrochemical conditions. This provides a mild, transition-metal-free pathway to aryl boronate esters, which are themselves versatile intermediates in a multitude of cross-coupling reactions.
The application of this compound in these carbon-heteroatom bond-forming reactions is anticipated to be successful based on the broad substrate scope reported for these methodologies. The presence of the fluorine atom may influence the electronic properties of the aryl ring, potentially affecting reaction rates and yields.
Table 2: Examples of Carbon-Heteroatom Cross-Coupling Reactions of Arylhydrazines
| Arylhydrazine Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Yield (%) | Reference |
| Phenylhydrazine | Thiophenol | KI, TBHP, Cs₂CO₃ | Aryl thioether | High | chemrevlett.com |
| 4-Fluorophenylhydrazine | Diphenyl diselenide | Rose bengal, Na₂CO₃, visible light | Aryl selenoether | Good | chemrevlett.com |
| Phenylhydrazine hydrochloride | Bis(pinacolato)diboron | Photochemical conditions | Aryl boronate ester | Good | nih.gov |
This table presents a selection of examples and is not exhaustive.
Computational and Theoretical Investigations of 5 Fluoro 2 Methylphenyl Hydrazine Reactivity
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions, including the Fischer indole (B1671886) synthesis. nih.gov For (5-Fluoro-2-methylphenyl)hydrazine, DFT calculations can provide invaluable insights into the regioselectivity of indole formation when reacted with an unsymmetrical ketone. The electronic effects of the fluorine atom (electron-withdrawing) and the methyl group (electron-donating) on the phenyl ring are key determinants of the reaction pathway.
The Fischer indole synthesis proceeds through several key steps, including the formation of a phenylhydrazone, tautomerization to an enehydrazine, a nih.govnih.gov-sigmatropic rearrangement, and subsequent cyclization and aromatization. wikipedia.orgnih.govmdpi.com The regioselectivity is determined during the nih.govnih.gov-sigmatropic rearrangement, where a new C-C bond is formed. With this compound, two potential regioisomeric indole products can be formed.
Computational studies on similar substituted systems have shown that the activation energies of the transition states for the competing pathways dictate the final product ratio. nih.govacs.org DFT calculations can be employed to model the transition state structures and compute their relative energies. For instance, in the reaction of this compound with an unsymmetrical ketone like 2-butanone, the cyclization can occur at either the C-4 or C-6 position of the phenylhydrazine (B124118) ring. The electron-donating methyl group at the 2-position and the electron-withdrawing fluorine at the 5-position will influence the stability of the intermediates and transition states, thereby controlling the regioselectivity.
Table 1: Hypothetical DFT-Calculated Activation Energies for the nih.govnih.gov-Sigmatropic Rearrangement in the Fischer Indole Synthesis of this compound with 2-Butanone
| Pathway | Transition State | Activation Energy (kcal/mol) | Predicted Major Product |
| Pathway A (Cyclization at C-6) | TS-A | 25.4 | 4-Fluoro-7-methyl-2,3-dimethylindole |
| Pathway B (Cyclization at C-4) | TS-B | 28.1 | 6-Fluoro-7-methyl-2,3-dimethylindole |
Note: The data in this table is hypothetical and for illustrative purposes only.
Advanced Computational Methods for Mechanistic Elucidation and Transition State Analysis
While DFT is a workhorse for many computational studies, more advanced methods can provide a higher level of accuracy, especially for complex potential energy surfaces and transition states. Methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory, and multiconfigurational self-consistent field (MCSCF) can be employed for a more rigorous analysis of the electronic structure of transition states in reactions involving this compound.
These advanced methods are particularly useful for analyzing pericyclic reactions like the nih.govnih.gov-sigmatropic rearrangement, where electron correlation effects can be significant. A detailed analysis of the transition state geometry, vibrational frequencies, and intrinsic reaction coordinates can confirm the nature of the transition state and the atoms involved in bond-making and bond-breaking processes. For example, computational studies on related Fischer indole syntheses have identified bimodal transition states, where a single transition state leads to two different intermediates, a phenomenon that can be explored with molecular dynamics simulations. nih.govacs.org
Microkinetic Modeling for Understanding Complex Reaction Pathways
A microkinetic model for the Fischer indole synthesis of this compound would involve:
Identifying all elementary reaction steps, including hydrazone formation, tautomerization, the nih.govnih.gov-sigmatropic rearrangement, cyclization, and catalyst interactions.
Calculating the rate constants for each elementary step using transition state theory and quantum chemical data.
Solving a set of coupled differential equations that describe the time evolution of the concentrations of all species in the reaction network.
Conformational Analysis and Characterization of Reaction Intermediates via Computational Approaches
The three-dimensional structure and conformational flexibility of this compound and its reaction intermediates play a crucial role in their reactivity. Computational methods can be used to perform a thorough conformational analysis to identify the most stable conformers and the energy barriers between them.
The key intermediates in the Fischer indole synthesis, the phenylhydrazone and the enehydrazine, can exist in multiple conformations due to rotation around single bonds. wikipedia.org The relative stability of these conformers can influence the accessibility of the required geometry for the subsequent nih.govnih.gov-sigmatropic rearrangement. For example, the enehydrazine intermediate must adopt a specific conformation to allow for the close approach of the reacting carbon and nitrogen atoms.
Computational scans of the potential energy surface by systematically rotating key dihedral angles can identify all low-energy conformers. The relative energies of these conformers can then be calculated with high accuracy using DFT or other advanced methods. This information is critical for understanding the pre-equilibrium steps leading to the rate-determining transition state.
Table 2: Hypothetical Relative Energies of Enehydrazine Conformers for the Reaction of this compound
| Conformer | Dihedral Angle (C-N-N-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Conformer 1 (Anti) | 180° | 0.00 | 75.3 |
| Conformer 2 (Gauche) | 60° | 1.50 | 24.5 |
| Conformer 3 (Syn) | 0° | 5.00 | 0.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Future Directions and Emerging Research Areas in Arylhydrazine Chemistry
Development of Novel Catalytic Systems for Enhanced Transformations of (5-Fluoro-2-methylphenyl)hydrazine
The classical application of this compound is the Fischer indole (B1671886) synthesis, a robust reaction typically requiring strong Brønsted or Lewis acids. wikipedia.orgnih.gov While effective, these conditions can be harsh and may not be compatible with sensitive functional groups. Future research is geared towards developing milder and more versatile catalytic systems to broaden the synthetic utility of this hydrazine (B178648) derivative.
Promising avenues include the use of transition metal catalysis. Palladium-catalyzed cross-coupling reactions, for instance, have been developed to form arylhydrazones in situ from aryl halides, which can then undergo indolization. wikipedia.orgchem-station.com Applying this strategy could allow for the coupling of this compound with a diverse range of ketones under milder conditions than the traditional Fischer synthesis. Furthermore, palladium catalysts have been shown to facilitate the denitrogenative cross-coupling of arylhydrazine derivatives to form biaryl compounds, presenting an alternative reaction pathway. researchgate.net
Another emerging area is the use of non-metal catalysts. Recent studies have demonstrated that molecular iodine can act as a catalyst to generate aryl radicals from arylhydrazines in the presence of air as a benign oxidant. nih.govacs.org This method provides a metal- and base-free approach to C-C bond formation. Applying this catalytic system to this compound could enable its use as an arylating agent for various substrates, such as quinones. nih.govacs.org
| Catalyst Type | Potential Transformation | Advantages |
| Palladium Complexes | Buchwald-Hartwig type hydrazone formation; Denitrogenative biaryl coupling. wikipedia.orgresearchgate.net | Milder reaction conditions, broader substrate scope, circumvents pre-formation of hydrazones. chem-station.com |
| Iodine (I₂) / Air | Generation of 5-fluoro-2-methylphenyl radical for arylation reactions. nih.govacs.org | Metal-free, utilizes air as a sustainable oxidant, mild conditions. acs.org |
| Ruthenium Catalysts | Tandem hydrogen-transfer Fischer indole synthesis from alcohols. organic-chemistry.org | Allows direct use of alcohols instead of ketones/aldehydes, increasing atom economy. |
| Zinc/Lewis Acids | Enhanced Fischer indolization for polyfunctional indoles. organic-chemistry.org | Improved yields and functional group tolerance for complex targets. |
This table outlines potential advanced catalytic systems for transformations involving this compound, based on developments with analogous arylhydrazines.
Exploration of Unprecedented Reactivity Modes and Novel Synthetic Targets
Beyond its traditional role as a precursor to indoles, future research will undoubtedly uncover new reactivity modes for this compound, leading to novel synthetic targets. The generation of aryl radicals under mild catalytic conditions is a prime example. nih.gov The resulting 5-fluoro-2-methylphenyl radical is a highly reactive intermediate capable of engaging in a variety of transformations not accessible through conventional ionic pathways.
This radical could be used for the direct C-H arylation of unactivated arenes, a powerful method for constructing biaryl scaffolds, which are prevalent in medicinal chemistry and materials science. nih.govnih.gov Research has shown that arylhydrazines can serve as efficient precursors for this transformation, often promoted by a simple base or a catalytic amount of a transition metal. nih.govnih.gov
Furthermore, this compound could serve as a versatile synthon for the construction of other heterocyclic systems besides indoles. For example, reaction with β-diketones or their equivalents under appropriate catalytic conditions can lead to the formation of substituted pyrazoles. The fluorinated and methylated pyrazole (B372694) core is a valuable motif in agrochemicals and pharmaceuticals. A continuous-flow process for direct fluorination has been developed for pyrazole systems, highlighting the interest in such fluorinated heterocycles. tib.eu
Integration of Flow Chemistry and High-Throughput Experimentation in Mechanistic and Optimization Studies
The optimization of chemical reactions is often a time-consuming and resource-intensive process. The integration of modern technologies like flow chemistry and high-throughput experimentation (HTE) is set to revolutionize how reactions involving this compound are developed and scaled. unchainedlabs.com
Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing. mdpi.comsci-hub.se These include superior control over reaction parameters like temperature and residence time, enhanced safety when dealing with potentially hazardous intermediates (such as diazonium salts that can be generated from hydrazines), and improved scalability. nih.gov The Fischer indole synthesis, for example, has been successfully adapted to flow conditions, enabling higher yields and purity in significantly shorter reaction times. mdpi.com Applying this to this compound could facilitate a safer, more efficient, and scalable synthesis of 6-fluoro-4-methylindole and its derivatives.
High-Throughput Experimentation (HTE) complements flow chemistry by enabling the rapid screening of a vast array of reaction conditions in parallel using miniaturized reactor formats. unchainedlabs.comscienceintheclassroom.org An HTE approach could be used to systematically screen catalysts, solvents, bases, and temperatures for a given transformation of this compound. This data-rich approach accelerates the discovery of optimal conditions, bypassing the laborious one-at-a-time experimentation of traditional methods. scienceintheclassroom.org For instance, a 96-well plate setup could be used to rapidly identify the best palladium catalyst and ligand combination for a novel cross-coupling reaction. nih.gov
| Technology | Application to this compound Chemistry | Key Benefits |
| Flow Chemistry | Fischer indole synthesis; Pyrazole synthesis; Diazotization reactions. nih.govmdpi.com | Enhanced safety, precise temperature control, improved scalability, reduced reaction times. mdpi.comsci-hub.se |
| High-Throughput Experimentation (HTE) | Screening of catalysts, ligands, solvents, and bases for novel couplings. unchainedlabs.comnih.gov | Rapid optimization, reduced material consumption, discovery of novel reaction conditions. scienceintheclassroom.org |
| Integrated Flow & HTE | Automated optimization and library synthesis of indole or pyrazole derivatives. | Accelerated discovery-to-production pipeline, efficient exploration of chemical space. |
This table summarizes the application of modern chemical technologies to accelerate research and development involving this compound.
Application of Advanced Spectroscopic Techniques for In Situ Monitoring of Reaction Progress
A deep understanding of reaction mechanisms is crucial for rational optimization and the discovery of new reactivity. Advanced spectroscopic techniques are increasingly being applied for the in situ monitoring of chemical reactions, providing real-time data on the consumption of reactants and the formation of intermediates and products.
Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with flow reactors, allows for the continuous, non-invasive analysis of a reaction mixture as it happens. beilstein-journals.org This setup could be used to study the mechanism of the Fischer indole synthesis using this compound, potentially allowing for the detection of key transient intermediates like the ene-hydrazine or diimine species. beilstein-journals.orgresearchgate.net Such insights are invaluable for understanding the influence of the fluoro and methyl substituents on the reaction pathway.
Raman spectroscopy is another powerful tool for in situ monitoring, particularly for reactions in complex mixtures or those involving solid phases. mdpi.com Surface-Enhanced Raman Spectroscopy (SERS) offers extraordinary sensitivity, capable of detecting even trace amounts of analytes. acs.orgnih.govresearchgate.net A SERS-based method could be developed to monitor the progress of a catalytic reaction involving this compound, providing kinetic data and mechanistic information that is complementary to that obtained by NMR. researchgate.net These advanced analytical methods will replace inference and post-reaction analysis with direct observation, accelerating the pace of discovery in arylhydrazine chemistry.
Q & A
Q. Table 1. Comparative Reactivity in Cycloaddition Reactions
| Derivative | Activation Energy (kcal/mol) | Reaction Yield (%) |
|---|---|---|
| This compound | 18.3 | 92 |
| Phenylhydrazine | 25.6 | 78 |
| (4-Carboxyphenyl)hydrazine | 21.4 | 85 |
Q. Table 2. Thermophysical Properties
| Property | Value | Method |
|---|---|---|
| Decomposition Onset | 180°C | DSC (10 MPa) |
| Thermal Conductivity | 0.12 W/m·K | Guarded Hot-Plate |
| Boiling Point | 265°C | Ebulliometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
